molecular formula C18H18FN3O B2655664 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea CAS No. 898414-78-3

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea

Cat. No.: B2655664
CAS No.: 898414-78-3
M. Wt: 311.36
InChI Key: VBKODTTUXRAEEA-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with 4-fluoroaniline and m-tolyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their interactions with enzymes and receptors, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Urea derivatives have been known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The compound’s fluorophenyl and tolyl groups may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea: Lacks the fluorine atom on the phenyl ring.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-chlorophenyl)-3-(m-tolyl)urea: Contains a chlorine atom instead of fluorine.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-(m-tolyl)urea: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-4-2-5-15(12-13)21-18(23)22(17-6-3-11-20-17)16-9-7-14(19)8-10-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKODTTUXRAEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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